
16-O-Methylcafestol
Overview
Description
16-O-Methylcafestol is a derivative of cafestol and is an isolate of green coffee beans . This compound is found in the robusta variant of coffee, as opposed to the more expensive arabica, where only cafestol is present . Thus, 16-O-Methylcafestol is used as an analytical marker for determining the robusta content of coffee blends .
Synthesis Analysis
16-O-Methylcafestol has been analyzed using various methods such as NMR spectroscopy and LC-GC . The reported range of 16-O-Methylcafestol content in green Arabica coffee by using UHPLC-MS/MS, and the range of 16-O-methylated diterpenes (16-OMD) content in green Arabica coffee oil samples is 10–260 mg/kg by using NMR . The 16-OMD is the esterification of 16-O-Methylcafestol and 16-O-methylkahweol (16-OMK) .Molecular Structure Analysis
The molecular formula of 16-O-Methylcafestol is C21H30O3 . The molecule contains five fused rings including a furan ring . The two six-membered rings are in chair conformations, but the third six-membered ring and the five-membered aliphatic ring adopt envelope conformations . Intermolecular O—H…O hydrogen bonding is present in the crystal structure .Chemical Reactions Analysis
The main coffee diterpenes cafestol, kahweol, and 16-O-Methylcafestol, present in the bean lipid fraction, are mostly esterified with fatty acids . The 16-O-Methylcafestol content in green Arabica coffee has been analyzed using UHPLC-MS/MS .Physical And Chemical Properties Analysis
The molecular weight of 16-O-Methylcafestol is 330.5 g/mol . The molecule contains five fused rings including a furan ring .Scientific Research Applications
Authentication of Coffee Blends
16-O-Methylcafestol (16-OMC) is a remarkable marker to distinguish Robusta from Arabica beans . It has been used in the authentication of coffee blends, particularly in identifying whether a product marketed as 100% Arabica has been adulterated with cheaper Robusta beans . Nuclear Magnetic Resonance (NMR) spectroscopy is a convenient and efficient technique for 16-OMC quantification .
Lipid Fraction Analysis
The lipid fraction of coffee, including compounds like 16-OMC, is a major focus of research to distinguish between Arabica and Robusta coffees . Diterpenes in the lipophilic extraction of coffee are well-known compounds and markers for their authenticity .
Interaction with Serum Albumins
Research has been conducted on the interaction of 16-O-Methylcafestol palmitates with serum albumins . This study could help explain their interactions with biologically active xenobiotics . The interactions were investigated using circular dichroism and fluorimetry .
Indicator of Coffee Species
16-O-Methylcafestol is an isolate of green coffee beans and only occurs in the Robusta variant of coffee . Thus, it is used as an analytical marker for determining the Robusta content of coffee blends .
Potential Health Effects
Although previous research has been limited, 16-O-Methylcafestol may exhibit neuromodulatory, antioxidative, anti-inflammatory, anticancer, or chemopreventive activities .
Coffee Adulteration Detection
16-O-Methylcafestol has been used in detecting coffee adulteration . For instance, a coffee chain in Taiwan was found to be mixing relatively cheap Robusta beans into products marketed as 100% Arabica . The presence of 16-OMC was a clear indicator of this adulteration .
Safety And Hazards
It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling 16-O-Methylcafestol . Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas are advised .
Future Directions
properties
IUPAC Name |
[(1S,4S,12S,13R,16R,17R)-17-methoxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-19-8-6-17-15(7-10-24-17)16(19)5-9-20-11-14(3-4-18(19)20)21(12-20,13-22)23-2/h7,10,14,16,18,22H,3-6,8-9,11-13H2,1-2H3/t14-,16-,18+,19-,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVVNPOGDNWUOI-GVOJMRIRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C(C1CCC45C2CCC(C4)C(C5)(CO)OC)C=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC3=C([C@H]1CC[C@]45[C@H]2CC[C@H](C4)[C@](C5)(CO)OC)C=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30737953 | |
| Record name | [(3bS,5aS,7R,8R,10aR,10bS)-7-Methoxy-10b-methyl-3b,4,5,6,7,8,9,10,10a,10b,11,12-dodecahydro-5a,8-methanocyclohepta[5,6]naphtho[2,1-b]furan-7-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30737953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
16-O-Methylcafestol | |
CAS RN |
108214-28-4 | |
| Record name | 16-O-Methylcafestol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108214-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 16-O-Methylcafestol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108214284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [(3bS,5aS,7R,8R,10aR,10bS)-7-Methoxy-10b-methyl-3b,4,5,6,7,8,9,10,10a,10b,11,12-dodecahydro-5a,8-methanocyclohepta[5,6]naphtho[2,1-b]furan-7-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30737953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16-O-METHYLCAFESTOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJ95S36BVX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



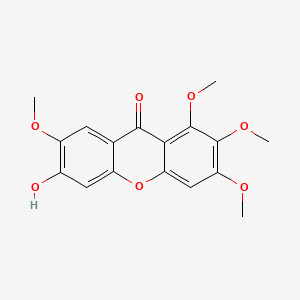
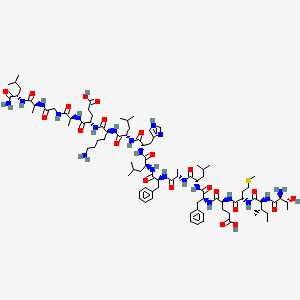
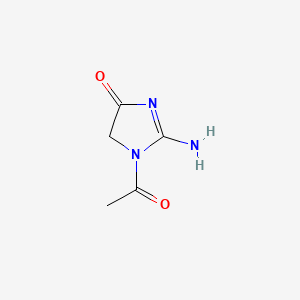
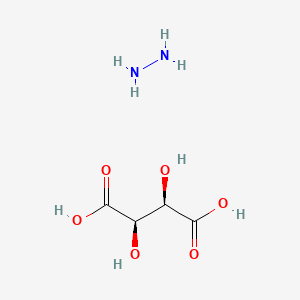



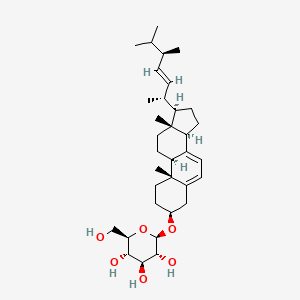
![Cyclopentanecarboxylic acid, 3-(1-propenyl)-, [1alpha,3alpha(E)]- (9CI)](/img/no-structure.png)
![7-(4-(dimethylamino)benzoyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl 4-(4-chlorophenethyl)piperidine-1-carboxylate](/img/structure/B593632.png)

![2-(Benzo[b]furan-5-yl)oxirane](/img/structure/B593638.png)